molecular formula C31H20Br2ClN3O2 B13380497 6-bromo-3-[5-(3-bromophenyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone

6-bromo-3-[5-(3-bromophenyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone

Cat. No.: B13380497
M. Wt: 661.8 g/mol
InChI Key: IEVVSAZVQMXHSA-UHFFFAOYSA-N
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Description

6-bromo-3-[5-(3-bromophenyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone is a complex organic compound that belongs to the class of quinolinones. This compound is characterized by its unique structure, which includes bromine, chlorine, and phenyl groups attached to a quinolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C31H20Br2ClN3O2

Molecular Weight

661.8 g/mol

IUPAC Name

6-bromo-3-[3-(3-bromophenyl)-2-(2-chlorobenzoyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C31H20Br2ClN3O2/c32-20-10-6-9-19(15-20)27-17-26(36-37(27)31(39)22-11-4-5-12-24(22)34)29-28(18-7-2-1-3-8-18)23-16-21(33)13-14-25(23)35-30(29)38/h1-16,27H,17H2,(H,35,38)

InChI Key

IEVVSAZVQMXHSA-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5Cl)C6=CC(=CC=C6)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[5-(3-bromophenyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as bromination, chlorination, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[5-(3-bromophenyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of bromine or chlorine atoms.

Scientific Research Applications

6-bromo-3-[5-(3-bromophenyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-[5-(3-bromophenyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-bromo-3-[5-(3-bromophenyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone lies in its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for various modifications, making it a versatile compound for research and development.

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